molecular formula C18H22N2O6S B11129630 N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

N-Furan-2-ylmethyl-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-acetamide

Cat. No.: B11129630
M. Wt: 394.4 g/mol
InChI Key: SIIJIKWGNWMHNB-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is a complex organic compound that features a furan ring, a morpholine sulfonyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Morpholine Sulfonyl Group: This step involves the sulfonylation of morpholine using sulfonyl chlorides under basic conditions.

    Coupling Reactions: The final step involves coupling the furan ring with the morpholine sulfonyl group and the phenoxyacetamide moiety using appropriate coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furylmethanol and 2-furylmethylamine share the furan ring structure.

    Morpholine Sulfonyl Compounds: Compounds such as N-morpholinosulfonylacetamide have similar sulfonyl groups.

    Phenoxyacetamides: Compounds like 2-phenoxyacetamide share the phenoxyacetamide moiety.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-[2-METHYL-4-(MORPHOLINE-4-SULFONYL)PHENOXY]ACETAMIDE is unique due to the combination of these three distinct functional groups, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C18H22N2O6S/c1-14-11-16(27(22,23)20-6-9-24-10-7-20)4-5-17(14)26-13-18(21)19-12-15-3-2-8-25-15/h2-5,8,11H,6-7,9-10,12-13H2,1H3,(H,19,21)

InChI Key

SIIJIKWGNWMHNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

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